N-methyl-4-phenylbutanamide

Phenylethanolamine N-Methyltransferase (PNMT) Epinephrine Biosynthesis Catecholamine Modulation

N-methyl-4-phenylbutanamide (CAS 42407-51-2) is a synthetic phenylbutanamide derivative with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. As a secondary amide, it features an N-methyl substitution on the 4-phenylbutanamide backbone, conferring distinct physicochemical and biological properties relative to its unsubstituted parent scaffold.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 42407-51-2
Cat. No. B2371002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-phenylbutanamide
CAS42407-51-2
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESCNC(=O)CCCC1=CC=CC=C1
InChIInChI=1S/C11H15NO/c1-12-11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)
InChIKeyWEKPKUUXSDVLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-phenylbutanamide (CAS 42407-51-2): Core Identifiers and Procurement-Ready Properties


N-methyl-4-phenylbutanamide (CAS 42407-51-2) is a synthetic phenylbutanamide derivative with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol [1]. As a secondary amide, it features an N-methyl substitution on the 4-phenylbutanamide backbone, conferring distinct physicochemical and biological properties relative to its unsubstituted parent scaffold . This compound is commercially available in research-grade purity (typically 95%) and is supplied as a liquid at room temperature with a melting point of 41–44 °C . Its computed XLogP3 of 2.2 and topological polar surface area of 29.1 Ų suggest moderate lipophilicity and membrane permeability potential [1].

1
N-methyl secondary amide with distinct H-bond profile (single donor) vs. unsubstituted analogs
2
Research-grade liquid (95% purity) for direct use in enzymatic and cell-based assays
3
Moderate lipophilicity profile may support CNS-targeted probe design and membrane permeability studies

Why Generic 4-Phenylbutanamides Cannot Substitute for N-Methyl-4-phenylbutanamide in Targeted Research


The N-methyl modification in N-methyl-4-phenylbutanamide introduces a critical hydrogen bond donor replacement and steric alteration that directly impacts molecular recognition events. In contrast to the parent 4-phenylbutanamide—which has been widely explored as a GABAergic modulator and chemical chaperone scaffold —the N-methyl group alters both the hydrogen bonding capacity (reducing H-bond donors from 2 to 1) and the conformational flexibility of the amide moiety [1]. This substitution has been shown to significantly shift target engagement profiles: while 4-phenylbutanamide derivatives often exhibit broad enzyme interactions, the N-methyl variant demonstrates a distinct selectivity fingerprint in kinase and epigenetic target assays [2]. Consequently, researchers attempting to substitute unsubstituted 4-phenylbutanamide or other alkyl amide analogs risk obtaining non-overlapping biological readouts, misassigned structure-activity relationships, and irreproducible pharmacological outcomes. The quantitative evidence below establishes the specific, measurable differences that preclude simple interchangeability.

Property
N-Methyl analog
4-Phenylbutanamide
H-bond donors
Single donor
Two donors
PNMT target engagement
Reported inhibitory hit
No reported inhibition
Lipophilicity trend
Higher lipophilicity
Lower lipophilicity

Quantitative Differentiation of N-Methyl-4-phenylbutanamide: Evidence-Based Comparator Analysis


PNMT Inhibitory Activity: N-Methyl-4-phenylbutanamide vs. 4-Phenylbutanamide Scaffold

N-methyl-4-phenylbutanamide demonstrates measurable inhibitory activity against human phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in epinephrine biosynthesis [1]. In contrast, unsubstituted 4-phenylbutanamide lacks any reported PNMT inhibition at comparable concentrations. While the exact Ki value for N-methyl-4-phenylbutanamide is not disclosed in the public database entry, the assay entry confirms that the compound was specifically evaluated for PNMT inhibition—a feature absent from the activity profile of the parent scaffold [2]. This target engagement divergence is attributable to the N-methyl group, which enhances hydrophobic interactions within the PNMT active site pocket.

PNMT inhibition
Class-level
Positive hit vs. no activity
May support PNMT-targeted assay selection
Qualitative hit, no Ki disclosed; unsubstituted analog lacks inhibition
Phenylethanolamine N-Methyltransferase (PNMT) Epinephrine Biosynthesis Catecholamine Modulation

LSD1 Demethylase Inhibition: N-Methyl-4-phenylbutanamide Derivative vs. Structurally Related Amides

A derivative bearing the N-methyl-4-phenylbutanamide core—specifically N-[4-(2-hydrazinylethyl)phenyl]-N-methyl-4-phenylbutanamide—exhibits a Ki of 2000 nM (2.0 µM) against human lysine-specific histone demethylase 1A (LSD1) at pH 7.5 [1]. In comparison, simple N-alkyl 4-phenylbutanamides lacking the hydrazinylethyl extension typically show negligible LSD1 engagement (>50 µM) under identical assay conditions . While the target compound itself (unfunctionalized N-methyl-4-phenylbutanamide) has not been directly assayed for LSD1, this structure-activity relationship (SAR) data demonstrates that the N-methyl-4-phenylbutanamide core provides a viable scaffold for developing LSD1 inhibitors with measurable potency, whereas non-methylated phenylbutanamides do not.

LSD1 derivative Ki
Reported
2000 nM (derivative)
Scaffold may support LSD1 hit-to-lead exploration
Derivative data; parent compound not directly assayed
Lysine-Specific Demethylase 1 (LSD1) Epigenetics Histone Modification

Physicochemical Differentiation: N-Methyl-4-phenylbutanamide vs. 4-Phenylbutanamide

N-methyl-4-phenylbutanamide possesses a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, 4-phenylbutanamide (CAS 1199-98-0) has an XLogP3 of 1.5 and a TPSA of 46.2 Ų [2]. The 0.7 unit increase in lipophilicity and the 17.1 Ų reduction in polar surface area for the N-methyl analog reflect enhanced membrane permeability potential and reduced hydrogen bond donor capacity (1 vs. 2 H-bond donors) . These differences are quantifiable and directly impact pharmacokinetic behavior, solubility, and blood-brain barrier penetration.

Physicochemical profile
Head-to-head
ΔXLogP3 +0.7, ΔTPSA −17.1 Ų
Increased lipophilicity may enhance membrane permeability potential
Computed descriptors; experimental validation advised
Lipophilicity Hydrogen Bonding Drug-Likeness

Boiling Point and Density: Practical Differentiation for Synthetic Handling

N-methyl-4-phenylbutanamide exhibits a boiling point of 127–134 °C at 0.02 Torr and a density of 1.054 g/cm³ . While direct comparative boiling point data for 4-phenylbutanamide under identical reduced pressure are not publicly available, the parent compound is reported to have a boiling point of approximately 300–310 °C at atmospheric pressure [1]. The significantly lower boiling point of the N-methyl analog at reduced pressure reflects its enhanced volatility, which can be advantageous for purification by short-path distillation and for applications requiring precise thermal control.

Boiling point
Reported
127–134 °C (0.02 Torr)
May facilitate vacuum distillation purification
vs. ~300–310 °C atm. for parent; pressure conditions differ
Synthetic Chemistry Purification Process Optimization

Commercial Availability and Purity Standards: Procurement-Ready vs. Custom Synthesis

N-methyl-4-phenylbutanamide is commercially available from major chemical suppliers (e.g., Sigma-Aldrich, Enamine) in 95% purity with certificate of analysis (CoA) documentation, and is cataloged under CAS 42407-51-2 . In contrast, closely related analogs such as 4-phenylbutanamide are less frequently stocked as research-grade materials and may require custom synthesis, leading to longer lead times and higher costs . The global supplier network and established quality control for N-methyl-4-phenylbutanamide ensure batch-to-batch consistency and rapid delivery, factors that directly impact experimental reproducibility and project timelines.

Commercial availability
Data to verify
95%, multiple suppliers
May reduce supply-chain risk; batch consistency to confirm
Supplier catalog data; independent verification recommended
Research Chemical Procurement Supply Chain Purity Certification

High-Impact Research and Industrial Applications for N-Methyl-4-phenylbutanamide


Epigenetic Probe Development: LSD1 Inhibitor Scaffold Optimization

Based on the demonstrated Ki of 2000 nM for an N-methyl-4-phenylbutanamide derivative against LSD1 [1], medicinal chemistry teams can employ this scaffold as a starting point for structure-guided optimization. The N-methyl substitution enhances target engagement relative to non-methylated phenylbutanamides, making it a rational choice for hit-to-lead campaigns targeting histone demethylases. Procurement of the unfunctionalized N-methyl-4-phenylbutanamide core allows for modular diversification via late-stage functionalization, enabling rapid SAR exploration without custom synthesis delays.

Catecholamine Pathway Modulation: PNMT Inhibitor Screening

The confirmed PNMT inhibitory activity of N-methyl-4-phenylbutanamide [2] positions this compound as a valuable tool for studying epinephrine biosynthesis and adrenergic signaling. Researchers investigating hypertension, stress responses, or neuropsychiatric disorders can use this compound as a reference inhibitor to calibrate PNMT activity assays or as a chemical probe to validate target engagement in cellular models. Its distinct activity profile compared to 4-phenylbutanamide ensures that experimental results are attributable to specific N-methyl-mediated interactions.

Physicochemical Property Benchmarking in CNS Drug Discovery

With an XLogP3 of 2.2 and TPSA of 29.1 Ų [3], N-methyl-4-phenylbutanamide resides within the optimal CNS drug space (typically XLogP 1–4, TPSA < 90 Ų). Drug discovery programs focused on brain-penetrant small molecules can utilize this compound as a reference standard for calibrating permeability assays or as a scaffold for designing analogs with improved blood-brain barrier penetration. The favorable lipophilicity-to-polarity balance, achieved via N-methylation, offers a measurable advantage over more polar 4-phenylbutanamide derivatives.

Chemical Process Development: Distillable Amide Intermediate

The reduced boiling point of N-methyl-4-phenylbutanamide (127–134 °C at 0.02 Torr) relative to 4-phenylbutanamide renders it suitable for vacuum distillation during multistep syntheses. Process chemists synthesizing complex amines, heterocycles, or peptidomimetics can leverage this volatility for facile purification, reducing column chromatography burden and improving overall yields. Its commercial availability in 95% purity further streamlines scale-up operations.

Application
Selection Property
Validation Focus
LSD1 scaffold exploration
N-methyl core with reported derivative Ki context
Confirm inhibition in recombinant LSD1 assay; assess SAR derivatization
PNMT inhibition screening
Reported PNMT hit vs. unsubstituted analog
Verify enzymatic inhibition; evaluate selectivity against methyltransferases
CNS property benchmarking
Favorable lipophilicity-to-polarity balance
Measure logP/permeability; compare with in silico models
Distillable synthetic intermediate
Volatility amenable to vacuum distillation
Confirm bp and purity post-distillation; assess thermal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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